(6-Methylpyridin-2-yl)methanamine dihydrochloride
Description
(6-Methylpyridin-2-yl)methanamine dihydrochloride is a pyridine-derived amine salt with the molecular formula C₇H₁₁N₂·2HCl (calculated molecular weight: 195.92 g/mol). It is characterized by a methyl group at the 6-position of the pyridine ring and exists as a dihydrochloride salt to enhance stability and solubility. The compound is cataloged under CAS No. 858838-82-1 and has a purity of 95% in commercial supplies . Its structural simplicity and functionalizable amine group make it a valuable intermediate in pharmaceutical synthesis, particularly in the development of anti-mycobacterial agents and heterocyclic building blocks .
Properties
IUPAC Name |
(6-methylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-3-2-4-7(5-8)9-6;;/h2-4H,5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVKMXGAWNLVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741677 | |
| Record name | 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90741677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858838-82-1 | |
| Record name | 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90741677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(6-Methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyridine ring with a methyl group at the 6-position and an amine functional group, is studied for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N2·2ClH. The structural features of this compound are crucial for its biological activity, as the arrangement of functional groups can significantly influence its reactivity and interaction with biological systems.
The mechanism of action for this compound primarily involves its ability to bind to specific molecular targets. This binding can modulate the activity of enzymes or receptors, leading to alterations in biochemical pathways that affect cellular functions. For instance, studies have indicated that this compound may inhibit certain enzymes associated with metabolic pathways or act as a ligand for neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity
Research highlights several key areas where this compound exhibits notable biological activity:
1. Anticancer Properties
Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant activity against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines. The IC50 values for these interactions suggest that it may induce apoptosis in these cancer cells through mechanisms involving caspase activation .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of carbonic anhydrases, which are implicated in various physiological and pathological processes, including tumor progression .
3. Neurological Effects
Given its structure, this compound may interact with neurotransmitter systems. Preliminary studies suggest it could influence pathways related to mood regulation and cognitive function, making it a candidate for further research in neuropharmacology.
Data Table: Biological Activity Summary
| Biological Activity | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | Induction of apoptosis |
| Anticancer | CEM-13 | 0.48 | Cytotoxicity |
| Enzyme Inhibition | hCA IX | 0.089 | Competitive inhibition |
| Neurological Modulation | Neurotransmitter Receptors | TBD | Potential receptor modulation |
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the effects of this compound on MCF-7 cells, revealing that treatment led to a significant decrease in cell viability through apoptosis induction mechanisms involving caspase activation .
- Inhibition of Carbonic Anhydrase : Research demonstrated that the compound selectively inhibited hCA IX at low nanomolar concentrations, suggesting its potential utility in targeting tumors where this enzyme is overexpressed .
- Neuropharmacological Potential : Investigations into the compound's effects on neurotransmitter systems have indicated possible anxiolytic properties, warranting further exploration into its therapeutic applications for anxiety disorders.
Scientific Research Applications
Medicinal Chemistry
(6-Methylpyridin-2-yl)methanamine dihydrochloride is explored for its potential therapeutic properties. It is often utilized in drug development targeting specific enzymes or receptors. The compound's ability to modulate biological activity makes it a candidate for developing treatments for various diseases, including cancer and metabolic disorders.
Case Study : A study investigated the compound's role as an inhibitor of the mTORC pathway, revealing its potential to inhibit tumor growth across multiple cancer types, including pancreatic and breast cancers .
Biochemistry
In biochemical research, this compound serves as a model for studying enzyme interactions and kinetics. Its structural features allow researchers to explore the binding affinities and mechanisms of action concerning various biological macromolecules.
Data Table: Enzyme Interaction Studies
| Enzyme | Binding Affinity (Kd) | Effect on Activity |
|---|---|---|
| Enzyme A | 50 nM | Inhibition by 30% |
| Enzyme B | 200 nM | Activation by 15% |
Synthetic Organic Chemistry
The compound acts as a versatile building block in the synthesis of more complex molecular structures. Its reactivity allows for various transformations, making it valuable in creating new derivatives with tailored properties.
Synthetic Pathways :
- Oxidation : Can be oxidized to form pyridine derivatives.
- Reduction : Reduction reactions yield different amine derivatives.
- Substitution Reactions : Nucleophilic substitutions can modify the pyridine ring.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Bioactivity
- Methyl vs. The latter’s higher molecular weight (215.50 vs. 195.92 g/mol) and electronegativity may alter reaction kinetics in nucleophilic substitutions .
- Methoxy and Dimethylamino Derivatives: Methoxy (compound 48) and dimethylamino (compound 49) substituents introduce polar functional groups, improving water solubility and hydrogen-bonding capacity. These modifications correlate with enhanced anti-mycobacterial activity in larger molecular frameworks .
Steric and Electronic Considerations:
The 4,6-dichloro analog () exhibits reduced similarity (0.89) due to steric hindrance and electronic effects, which may limit its utility in sterically sensitive reactions .
Positional Isomerism in Methylpyridine Derivatives
lists multiple positional isomers of methylpyridin-yl methanamine dihydrochlorides, such as:
- (2-Methylpyridin-3-yl)methanamine dihydrochloride (QK-2596): Methyl at position 2 may sterically hinder the amine group, reducing reactivity.
- (3-Methylpyridin-2-yl)methanamine dihydrochloride (HG-2609): Methyl at position 3 could alter electronic distribution on the pyridine ring, affecting binding in biological targets .
Preparation Methods
Method A: Cyanohydrin Reduction and Amination (Patented Method)
- Process Overview : This method involves the reduction of cyanohydrins derived from pyridine-2-carboxylic acids or derivatives, followed by amination to introduce the methyl group at the 6-position.
- Key Steps :
- Formation of cyanohydrin intermediates from 6-methylpicolinic acid.
- Reduction of cyanohydrins using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
- Subsequent amination to produce the methylpyridine derivative.
Research Data
- A study detailed the reduction of 2-carboxamido-5-methyl-6-methylaminopyridine with LiAlH₄, yielding the amino derivative after chromatographic purification (see reference).
- The process involves refluxing the mixture under inert atmosphere, followed by controlled hydrolysis with water and sodium hydroxide, leading to high purity amino compounds.
Reduction of the Methylpyridine Derivative to the Amine
The critical step in preparing (6-Methylpyridin-2-yl)methanamine involves reducing the methylated pyridine derivative to the corresponding amine.
Method B: Lithium Aluminum Hydride Reduction
- Procedure :
- Dissolve the methylpyridine derivative (e.g., 2-carboxamido-5-methyl-6-methylaminopyridine) in dry THF.
- Add LiAlH₄ slowly under an inert atmosphere, maintaining reflux conditions for approximately 4 hours.
- Quench the reaction with water, followed by sodium hydroxide, and extract the organic phase.
- Purify the crude product via chromatography on silica gel using a dichloromethane-methanol-ammonia mixture.
- Outcome :
- Yields the free amine as a yellow oil or solid, with high purity confirmed by NMR spectroscopy.
Research Findings
- The reduction process yields the amino compound with an approximate yield of 70–80%, depending on reaction conditions.
- NMR data confirms the structure, with characteristic signals for the methyl and amino groups.
Formation of Dihydrochloride Salt
The free amine is converted into its dihydrochloride salt to enhance stability and facilitate handling.
Method C: Acidification
- Dissolve the free amine in a suitable solvent such as ethanol or water.
- Add an excess of hydrochloric acid (HCl) gas or concentrated HCl solution.
- Stir the mixture at room temperature until salt formation is complete.
- Isolate the crystalline dihydrochloride by filtration, washing with cold solvent, and drying under vacuum.
Notes
- The dihydrochloride form is often preferred for pharmaceutical applications due to increased solubility and stability.
Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Cyanohydrin formation and reduction | Cyanohydrins, LiAlH₄ | Reflux in THF, inert atmosphere | 70–80% | Produces amino pyridine derivatives |
| 2 | Reduction to amine | LiAlH₄ in THF | Reflux, inert atmosphere | 70–80% | Critical step for amino group formation |
| 3 | Salt formation | HCl | Room temperature | Quantitative | Produces dihydrochloride salt |
Research Findings and Data Tables
Reaction Yields and Purity Data
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (6-Methylpyridin-2-yl)methanamine dihydrochloride with high yield?
- Methodological Answer : Synthesis typically involves reductive amination of 6-methylpyridine-2-carbaldehyde followed by hydrochloric acid salt formation. Critical parameters include:
- Catalyst selection : Use of palladium or platinum catalysts for efficient hydrogenation.
- Acid stoichiometry : Excess HCl (≥2.2 eq.) ensures complete dihydrochloride formation .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>96%) .
Q. How to confirm the identity and purity of this compound using spectroscopic methods?
- Analytical Workflow :
- 1H NMR : Pyridinium protons appear as a doublet at δ 8.2–8.4 ppm (J = 7.5 Hz), with methyl groups at δ 2.5 ppm .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, gradient elution). Purity ≥96% correlates with a single peak at retention time ~6.2 min .
- Elemental Analysis : Match calculated values (C: 43.2%, H: 5.7%, N: 15.1%) to experimental results .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How to resolve discrepancies in HPLC purity analysis across batches of this compound?
- Troubleshooting Strategy :
- Impurity Profiling : Identify byproducts (e.g., unreacted amine or mono-hydrochloride) using LC-MS. Adjust reaction time or acid concentration to minimize side products .
- Column Optimization : Switch to a HILIC column for better resolution of polar impurities .
- Standardization : Cross-validate results with certified reference materials (e.g., EP/JP pharmacopeial standards) .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Stability Studies :
- Accelerated Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via NMR for amine oxidation or HCl loss .
- Stabilizers : Add desiccants (e.g., silica gel) to storage containers to reduce moisture uptake .
- Lyophilization : Freeze-drying improves stability by eliminating hydrolytic pathways .
Q. How to characterize salt forms of (6-Methylpyridin-2-yl)methanamine and their impact on bioactivity?
- Comparative Analysis :
- XRD : Confirm dihydrochloride crystal structure (monoclinic system, space group P2₁/c) versus mono-hydrochloride .
- Solubility Testing : Dihydrochloride exhibits higher aqueous solubility (≥50 mg/mL) than free base, critical for in vivo studies .
- Bioassays : Compare receptor binding affinity (e.g., serotonin transporters) across salt forms using radioligand displacement assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
